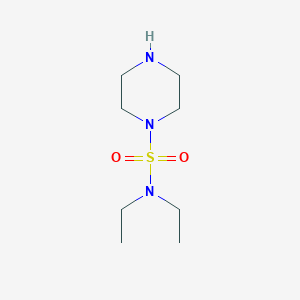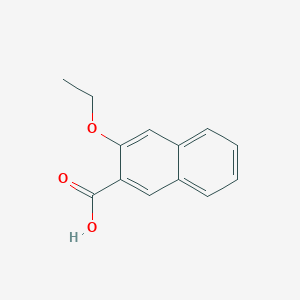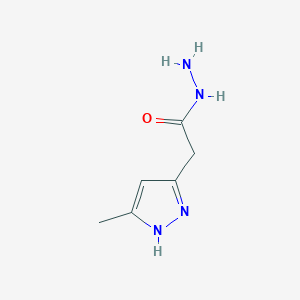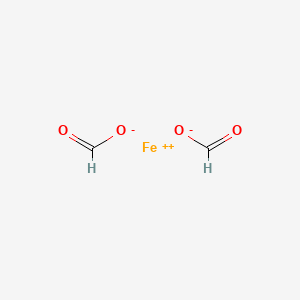
Iron(2+) diformate
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Iron(2+) diformate can be synthesized by reacting iron(II) salts with formic acid. One common method involves heating an iron compound, such as iron(II) sulfate, with formic acid in the presence of metal shavings. The reaction typically requires controlled heating to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve similar methods but on a larger scale. The process includes the careful control of reaction conditions, such as temperature and concentration, to optimize yield and purity. The use of continuous reactors and automated systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: Iron(2+) diformate undergoes various chemical reactions, including:
Oxidation: Iron(2+) can be oxidized to iron(3+) in the presence of oxidizing agents.
Reduction: Iron(3+) can be reduced back to iron(2+) using reducing agents.
Substitution: Formate ions can be substituted by other ligands in coordination complexes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligands like ammonia or phosphines can replace formate ions under appropriate conditions.
Major Products:
Oxidation: Iron(3+) compounds, such as iron(III) oxide.
Reduction: Iron(2+) compounds, such as iron(II) chloride.
Substitution: Various iron-ligand complexes depending on the substituting ligand.
Aplicaciones Científicas De Investigación
Iron(2+) diformate has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other iron compounds and as a catalyst in organic reactions.
Biology: this compound can be used in studies related to iron metabolism and its role in biological systems.
Industry: The compound is used in processes such as wastewater treatment and as a reducing agent in various industrial applications
Mecanismo De Acción
The mechanism of action of iron(2+) diformate involves its ability to donate or accept electrons, making it a versatile redox agent. In biological systems, it can participate in electron transfer reactions, influencing processes such as respiration and photosynthesis. The compound’s molecular targets include enzymes and proteins that require iron as a cofactor .
Comparación Con Compuestos Similares
Iron(II) oxalate (FeC₂O₄): Similar in structure but contains oxalate ions instead of formate.
Iron(II) acetate (Fe(C₂H₃O₂)₂): Contains acetate ions and is used in similar applications.
Iron(II) sulfate (FeSO₄): Commonly used as an iron supplement and in industrial processes.
Uniqueness: Iron(2+) diformate is unique due to its specific reactivity with formate ions, making it suitable for specialized applications where formate’s properties are advantageous. Its ability to participate in redox reactions and form stable complexes with various ligands sets it apart from other iron(II) compounds .
Propiedades
IUPAC Name |
iron(2+);diformate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CH2O2.Fe/c2*2-1-3;/h2*1H,(H,2,3);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQQAOTNUALRVTE-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)[O-].C(=O)[O-].[Fe+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2FeO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50184546 | |
| Record name | Iron(2+) diformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50184546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3047-59-4 | |
| Record name | Iron(2+) diformate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003047594 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iron(2+) diformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50184546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Iron(2+) diformate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.325 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


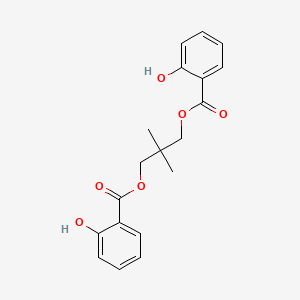
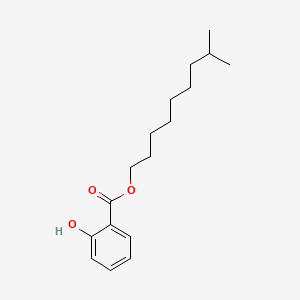
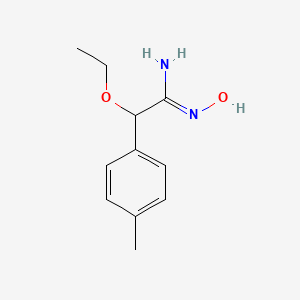
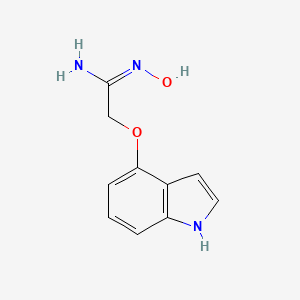

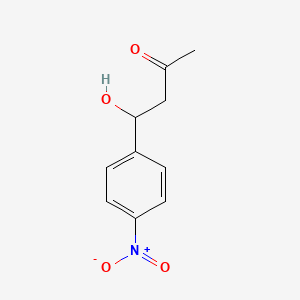


![3-(2-Chlorophenyl)-6-fluoro-2-[(2-fluoroanilino)methyl]quinazolin-4-one](/img/structure/B1623832.png)

![8-Hydroxy-1,3,4,5-tetrahydrobenzo[b]azepin-2-one](/img/structure/B1623835.png)
